molecular formula C8H13N3O2S2 B1488578 2-amino-N-cyclopentylthiazole-5-sulfonamide CAS No. 2097968-43-7

2-amino-N-cyclopentylthiazole-5-sulfonamide

Cat. No. B1488578
M. Wt: 247.3 g/mol
InChI Key: AHGCSGMAGLOVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-amino-N-cyclopentylthiazole-5-sulfonamide consists of a thiazole ring attached to a cyclopentyl group and a sulfonamide group. The presence of the sulfonamide group is characteristic of a class of synthetic antimicrobial drugs .

Scientific Research Applications

Structural and Mechanistic Studies

  • Sulfonamide Structure in Medications: Sulfonamides, such as 2-amino-N-cyclopentylthiazole-5-sulfonamide, are found in various medications, including celecoxib. Celecoxib contains a sulfonamide substituent and is contraindicated for patients with sulfonamide allergies, although scientific data on cross-reactivity among different sulfonamide-containing medications is not conclusive (Knowles, Shapiro, & Shear, 2001).

Applications in Eye Health

  • Intraocular Pressure-Lowering Agents: Sulfonamides, including 2-amino derivatives, can be used to create metal complexes showing potential in lowering intraocular pressure in animals, suggesting a new class of eye health treatments (Supuran et al., 1998).

Carbonic Anhydrase Inhibition

  • Inhibition Studies: Sulfonamides like 2-amino-N-cyclopentylthiazole-5-sulfonamide have been studied for inhibiting various human carbonic anhydrase isoforms, important for understanding their potential in treating conditions like glaucoma or other diseases where carbonic anhydrase activity is relevant (Abdoli et al., 2017).

Anticancer Applications

  • Tumor-Associated Isozyme Inhibition: These compounds are also studied for their ability to inhibit tumor-associated isozymes, suggesting potential applications in cancer therapy (Ilies et al., 2003).

Antimicrobial and Antiviral Research

  • Antimicrobial and Antiviral Properties: Some sulfonamides have shown promising results in inhibiting HIV, along with significant cytotoxicity, indicating potential as antiviral or antiproliferative agents (Shafique et al., 2018).

Additional Therapeutic Potentials

  • Anticonvulsant Properties: Sulfonamides containing thiazole moieties have demonstrated anticonvulsant activities, suggesting potential in treating seizure disorders (Farag et al., 2012).

properties

IUPAC Name

2-amino-N-cyclopentyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S2/c9-8-10-5-7(14-8)15(12,13)11-6-3-1-2-4-6/h5-6,11H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGCSGMAGLOVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentylthiazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-cyclopentylthiazole-5-sulfonamide
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Reactant of Route 5
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Reactant of Route 6
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